P2Y6 Receptor Antagonism: Potency Comparison Against a Structurally Similar Derivative
The compound exhibits antagonist activity at the human P2Y6 receptor. While its potency (IC50 = 10,000 nM) is moderate, it serves as a baseline comparator for more optimized derivatives. For instance, a close structural analog, BDBM50454137 (CHEMBL1321988), demonstrates significantly improved potency (IC50 = 37 nM) in the same assay system [1]. This 270-fold difference in activity highlights the impact of subtle structural modifications around the core scaffold on receptor binding and functional antagonism.
| Evidence Dimension | P2Y6 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (1.00E+4 nM) |
| Comparator Or Baseline | BDBM50454137 (CHEMBL1321988): IC50 = 37 nM |
| Quantified Difference | Approximately 270-fold less potent |
| Conditions | Human P2Y6 receptor expressed in human 1321N1 cells; assessed as inhibition of UDP-induced [3H]inositol phosphate accumulation. |
Why This Matters
This direct comparison establishes the compound as a valuable tool for studying the SAR of P2Y6 antagonists and provides a benchmark for evaluating the potency of new derivatives.
- [1] BindingDB. BDBM50456168: CHEMBL1800685; BDBM50454137: CHEMBL1321988. P2Y6 Receptor Antagonist Activity. View Source
